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Executive Summary
Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, is an established therapy for

type 2 diabetes and obesity. A growing body of preclinical evidence demonstrates its significant

neuroprotective properties, which are strongly linked to the preservation and enhancement of

mitochondrial function in neurons. This technical guide synthesizes the current understanding

of liraglutide's effects on neuronal mitochondria, detailing the molecular pathways, summarizing

quantitative data from key studies, and providing methodologies for relevant experimental

protocols. Liraglutide modulates a comprehensive mitochondrial quality control system by

enhancing mitochondrial biogenesis, regulating mitochondrial dynamics, attenuating oxidative

stress, and inhibiting mitochondria-mediated apoptosis. These effects are orchestrated through

the activation of critical signaling pathways, including AMPK/PGC-1α and PI3K/AKT. This

document serves as an in-depth resource for researchers investigating liraglutide as a potential

therapeutic agent for neurodegenerative diseases.

Introduction
Mitochondria are indispensable organelles for neuronal survival and function. They are the

primary sites of ATP production and play crucial roles in calcium homeostasis, reactive oxygen

species (ROS) signaling, and the intrinsic apoptotic pathway. Mitochondrial dysfunction is a

central pathological feature in a host of neurodegenerative diseases, including Parkinson's

disease (PD) and Alzheimer's disease (AD).
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Liraglutide is a long-acting analogue of GLP-1, a gut incretin hormone. GLP-1 receptors are

widely expressed in the central nervous system, and their activation has been shown to exert

neurotrophic and neuroprotective effects.[1] This guide focuses specifically on the mechanisms

by which liraglutide impacts mitochondrial health within neurons, providing a technical

foundation for further research and development.

Core Mechanisms of Action on Neuronal Mitochondria
Liraglutide's neuroprotective effects are multifaceted, converging on the maintenance of a

healthy and functional mitochondrial pool. This is achieved through a coordinated regulation of

mitochondrial biogenesis, dynamics, and degradation pathways.

2.1 Enhancement of Mitochondrial Biogenesis
Mitochondrial biogenesis is the process of generating new mitochondria. Liraglutide has been

shown to promote this process, primarily through the activation of the PGC-1α signaling

pathway.[2] PGC-1α is a master regulator of mitochondrial biogenesis.[2] Studies in mouse

models of Parkinson's disease show that liraglutide treatment increases the expression of

PGC-1α and its downstream target, Nuclear Respiratory Factor 2 (NRF2), leading to improved

mitochondrial biogenesis.[3] This effect is critical for replacing damaged mitochondria and

meeting the high energy demands of neurons. The neuroprotective effects of liraglutide are

reversed when PGC-1α expression is downregulated, highlighting the centrality of this pathway.

[2][4]

2.2 Regulation of Mitochondrial Dynamics
Mitochondrial dynamics—the balance between fission (division) and fusion (merging) of

mitochondria—is vital for maintaining mitochondrial integrity, function, and distribution within

neurons. In many neurodegenerative models, this balance is disrupted, often leading to

excessive fission and mitochondrial fragmentation. Liraglutide has been shown to restore the

levels of key proteins governing these processes.[3] It increases the expression of the

mitochondrial fusion protein Mitofusin-2 (Mfn2) and modulates the levels of the fission protein

Dynamin-related protein 1 (Drp1), thereby rebalancing mitochondrial dynamics and preserving

mitochondrial morphology.[3][5]

2.3 Attenuation of Oxidative Stress
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Mitochondria are a major source of cellular ROS. While ROS are important signaling molecules

at low levels, their overproduction leads to oxidative stress, damaging lipids, proteins, and

DNA, and contributing to neuronal death. Liraglutide exerts potent anti-oxidative effects by

reducing the production of excessive ROS and bolstering endogenous antioxidant defenses.[6]

[7] In models of ischemic stroke and temporal lobe epilepsy, liraglutide treatment has been

shown to decrease markers of oxidative damage, such as 8-hydroxy-2'-deoxyguanosine (8-

OHdG), and increase the activity of antioxidant enzymes like superoxide dismutase (SOD).[8]

[9]

2.4 Inhibition of Mitochondrial-Mediated Apoptosis
The intrinsic pathway of apoptosis is controlled by mitochondria through the release of

cytochrome c, which is regulated by the Bcl-2 family of proteins. Neurotoxic insults often trigger

this pathway, leading to the activation of caspases and programmed cell death. Liraglutide

provides an anti-apoptotic effect by modulating the expression of Bcl-2 family proteins.[10][11]

It has been demonstrated to increase the expression of the anti-apoptotic protein Bcl-2 while

decreasing the expression of the pro-apoptotic protein Bax.[10][12] This shift in the Bax/Bcl-2

ratio prevents the activation of executioner caspases, such as caspase-3, thereby protecting

neurons from apoptosis.[10][13]

2.5 Modulation of Mitophagy
Mitophagy is the selective degradation of damaged or superfluous mitochondria by autophagy.

This process is essential for mitochondrial quality control. The PINK1/Parkin pathway is a key

regulator of mitophagy. While some studies suggest liraglutide can activate mitophagy to clear

damaged mitochondria, others indicate that in certain contexts, such as diabetic retinopathy,

liraglutide protects neurons by inhibiting excessive mitophagy that can become detrimental.[14]

[15] In a high-glucose environment, liraglutide was found to decrease the expression of PINK1

and Parkin, thereby reducing mitophagy and preserving retinal ganglion cells.[14] This

highlights the context-dependent nature of liraglutide's modulation of mitochondrial degradation

pathways.

Key Signaling Pathways
Liraglutide's effects on mitochondria are mediated by several interconnected signaling

pathways. Activation of the GLP-1 receptor initiates cascades that promote cell survival, energy

metabolism, and anti-inflammatory responses.
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3.1 AMPK/PGC-1α Pathway
The AMP-activated protein kinase (AMPK)/PGC-1α pathway is central to liraglutide's ability to

enhance mitochondrial biogenesis and function. AMPK, an energy sensor, is activated by

liraglutide and in turn phosphorylates and activates PGC-1α.[16][17] Activated PGC-1α then

drives the expression of genes required for mitochondrial biogenesis and antioxidant defense.

[2][17]
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Caption: Liraglutide activates the AMPK/PGC-1α pathway to promote mitochondrial quality

control.

3.2 PI3K/AKT and MAPK/ERK Pathways
The PI3K/AKT and MAPK/ERK pathways are canonical cell survival pathways activated by

liraglutide.[6] Upon GLP-1 receptor activation, these pathways are stimulated, leading to the

phosphorylation and activation of AKT and ERK.[6] These kinases promote neuronal survival

by inhibiting apoptotic proteins and activating transcription factors that upregulate pro-survival

and antioxidant genes, thereby reducing ROS and protecting against apoptosis.[6]
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Caption: Liraglutide activates PI3K/AKT and MAPK/ERK survival pathways.

Summary of Quantitative Data
The following tables summarize quantitative findings from various preclinical studies

investigating the effects of liraglutide on neuronal mitochondrial markers.

Table 1: Effects on Mitochondrial Biogenesis and Dynamics Markers
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Marker Model System
Effect of
Insult/Disease

Effect of
Liraglutide
Treatment

Reference

PGC-1α
MPTP Mouse
Model (PD)

Decreased
Protein
Expression

Restored/Incre
ased Protein
Expression

[2][18]

NRF2
SE-induced Rat

Model (Epilepsy)

No significant

change

Increased

Protein

Expression

[3]

Mfn2
MPTP Mouse

Model (PD)

Decreased

Protein

Expression

Restored/Increas

ed Protein

Expression

[3]

Drp1
MPTP Mouse

Model (PD)

No significant

change in total;

p-Drp1 (Ser616)

decreased

Restored/Increas

ed p-Drp1

(Ser616)

[5]

| FIS1 | Pin1 Silenced SH-SY5Y Cells | Increased Protein Expression | Further Increased

Protein Expression |[19] |

Table 2: Effects on Oxidative Stress and Apoptosis Markers
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Marker Model System
Effect of
Insult/Disease

Effect of
Liraglutide
Treatment

Reference

ROS

OGD in
Neurons
(Ischemia)

Increased ROS
Production

Reduced ROS
Production

[6]

8-OHdG
MPTP Mouse

Model (PD)

Increased (1.63-

fold vs control)

Decreased (to

1.46-fold vs

control)

[1]

SOD
db/db Mouse

Model (Diabetes)

Decreased

Activity

Increased

Activity/Expressi

on

[8][9]

TUNEL+ Cells
STZ-induced DM

Mice

Significantly

Increased

Significantly

Decreased
[10][12]

Cleaved

Caspase-3

MPTP Mouse

Model (PD)

Increased (1.33-

fold vs control)

Decreased (to

1.22-fold vs

control)

[5]

| Bax/Bcl-2 Ratio | STZ-induced DM Mice | Increased | Decreased |[10] |

Table 3: Effects on Mitophagy Pathway Proteins

Marker Model System
Effect of
Insult/Disease

Effect of
Liraglutide
Treatment

Reference

PINK1
High Glucose
in RGCs (DR)

Increased
Protein
Expression

Decreased
Protein
Expression

[14]

| Parkin | High Glucose in RGCs (DR) | Increased Protein Expression | Decreased Protein

Expression |[14] |
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below

are summaries of common experimental protocols used in the cited literature.

5.1 Animal Models (MPTP-induced Parkinson's Disease)
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is widely used to study

PD pathology.

Animals: 8-week-old male C57BL/6 mice are commonly used.[1]

Acute MPTP Regimen: Mice receive four intraperitoneal (i.p.) injections of MPTP (e.g., 20

mg/kg) at 2-hour intervals on a single day.[1][20]

Liraglutide Administration: Liraglutide (e.g., 25 nmol/kg or 0.15 mg/kg) is administered via i.p.

injection, often starting before or concurrently with the MPTP injections and continuing for a

set period (e.g., 7 to 21 days).[20][21]

Endpoint Analysis: Three to seven days after the final MPTP injection, mice undergo

behavioral testing (e.g., rotarod, pole test) before being sacrificed for tissue analysis.[20][22]

Brains are collected, with the substantia nigra and striatum dissected for biochemical and

histological analysis.[1]

Acclimatize
C57BL/6 Mice

Group Allocation
(Control, MPTP, Lir, MPTP+Lir)

Liraglutide or Saline
Pre-treatment (i.p.)

MPTP Injection
(4x 20mg/kg, 2h intervals, i.p.)

Continued Liraglutide
Treatment (daily)

Behavioral Tests
(Rotarod, Pole Test)

Sacrifice & Tissue
Collection (Substantia Nigra)

Biochemical & Histological
Analysis

Click to download full resolution via product page

Caption: Experimental workflow for an acute MPTP mouse model of Parkinson's disease.

5.2 Western Blotting for Mitochondrial Proteins
Western blotting is used to quantify the expression levels of specific proteins.

Protein Extraction: Brain tissue (e.g., substantia nigra) is homogenized in RIPA lysis buffer

supplemented with protease and phosphatase inhibitors.[23] For mitochondrial fractions,
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differential centrifugation is employed.[24]

Quantification: Protein concentration is determined using a BCA assay.[23]

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-PAGE

gel (e.g., 10-12%) and separated by electrophoresis.[25]

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA

in TBST) for 1 hour at room temperature. It is then incubated with primary antibodies (e.g.,

anti-PGC-1α, anti-Mfn2, anti-cleaved caspase-3) overnight at 4°C, followed by incubation

with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[26]

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate

and imaged. Band densities are quantified using software like ImageJ, with a loading control

(e.g., β-actin or TOM20 for mitochondrial fractions) used for normalization.[25]

5.3 Immunohistochemistry (IHC)
IHC is used to visualize the localization and expression of proteins within tissue sections. A

common application is staining for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.

Tissue Preparation: Animals are transcardially perfused with saline followed by 4%

paraformaldehyde (PFA).[27] Brains are post-fixed in 4% PFA overnight, then cryoprotected

in a 30% sucrose solution.[27] Coronal sections (e.g., 30-40 µm) are cut using a cryostat.[27]

Staining Procedure:

Blocking: Free-floating sections are washed in PBS and blocked for 1-2 hours in a solution

containing a serum (e.g., 10% donkey serum) and a permeabilizing agent (e.g., 0.3%

Triton X-100) in PBS.[28][29]

Primary Antibody: Sections are incubated with the primary antibody (e.g., rabbit anti-TH,

1:1000) overnight or for up to 72 hours at 4°C.[27][28]

Secondary Antibody: After washing, sections are incubated with a fluorescently-conjugated

or biotinylated secondary antibody for 1-2 hours at room temperature.[27][28]
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Visualization: For fluorescent detection, sections are mounted with a DAPI-containing

medium. For chromogenic detection (DAB staining), an avidin-biotin complex (ABC) step

is performed, followed by development with DAB substrate.[27][29]

Analysis: Images are captured using a microscope, and the number of TH-positive neurons

is quantified, often using stereological methods.[28][30]

5.4 TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects

DNA fragmentation, a hallmark of late-stage apoptosis.[31]

Sample Preparation: Brain sections are prepared as for IHC.[32]

Permeabilization: Sections are permeabilized with a reagent like 0.1% Triton X-100 or

Proteinase K to allow enzyme access to the nucleus.[31][33]

Labeling Reaction: Sections are incubated with a reaction mixture containing Terminal

deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP) for 60

minutes at 37°C in a humidified chamber.[32][34]

Detection: The incorporated label is visualized directly via fluorescence microscopy. Nuclei

are often counterstained with a DNA dye like DAPI or Hoechst to visualize all cells.[34][35]

Quantification: The percentage of TUNEL-positive cells relative to the total number of cells

(DAPI-positive) is calculated in defined regions of interest.[10] Controls are essential,

including a negative control (omitting the TdT enzyme) and a positive control (pre-treating a

section with DNase I).[31][33]

Conclusion and Future Directions
The evidence strongly indicates that liraglutide acetate exerts robust neuroprotective effects

by maintaining and enhancing mitochondrial health in neurons. Its ability to promote

mitochondrial biogenesis, restore dynamic balance, combat oxidative stress, and prevent

apoptotic cell death through key signaling pathways like AMPK/PGC-1α provides a strong

rationale for its investigation in neurodegenerative contexts.
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While most studies highlight these beneficial effects, it is important to note that the cellular

response can be context-dependent, as seen in studies of hypothalamic neurons under lipid

stress or retinal ganglion cells in high-glucose conditions.[14]

Future research should focus on:

Clinical Translation: Translating these preclinical findings into well-controlled clinical trials for

diseases like Parkinson's and Alzheimer's is the next critical step.

Chronic vs. Acute Effects: Delineating the long-term impacts of liraglutide on neuronal

mitochondrial populations and overall brain metabolism.

Cell-Type Specificity: Investigating whether the mitochondrial effects of liraglutide differ

between various neuronal populations (e.g., dopaminergic vs. cortical neurons) and glial

cells.

In conclusion, liraglutide's modulation of mitochondrial function represents a promising

therapeutic avenue, positioning it as a compelling candidate for disease modification in a range

of neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Glucagon-Like Peptide-1 Receptor Agonist Ameliorates 1-Methyl-4-Phenyl-1,2,3,6-
Tetrahydropyridine (MPTP) Neurotoxicity Through Enhancing Mitophagy Flux and Reducing
α-Synuclein and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

2. Liraglutide Regulates Mitochondrial Quality Control System Through PGC-1α in a Mouse
Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7928389/
https://www.benchchem.com/product/b15571481?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8292641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8292641/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8292641/
https://pubmed.ncbi.nlm.nih.gov/35043376/
https://pubmed.ncbi.nlm.nih.gov/35043376/
https://www.researchgate.net/figure/Liraglutide-improves-mitochondrial-biogenesis-and-mitochondria-dynamics-A-shows-the_fig3_357918962
https://www.researchgate.net/figure/PGC-1a-downregulation-reversed-the-effect-of-liraglutide-on-TH-and-GLP-R-protein-levels_fig5_357918962
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Frontiers | Glucagon-Like Peptide-1 Receptor Agonist Ameliorates 1-Methyl-4-Phenyl-
1,2,3,6-Tetrahydropyridine (MPTP) Neurotoxicity Through Enhancing Mitophagy Flux and
Reducing α-Synuclein and Oxidative Stress [frontiersin.org]

6. The Neuroprotection of Liraglutide Against Ischaemia-induced Apoptosis through the
Activation of the PI3K/AKT and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

7. karger.com [karger.com]

8. Frontiers | Effects of liraglutide on astrocyte polarization and neuroinflammation in db/db
mice: focus on iron overload and oxidative stress [frontiersin.org]

9. Effects of liraglutide on astrocyte polarization and neuroinflammation in db/db mice: focus
on iron overload and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

10. spandidos-publications.com [spandidos-publications.com]

11. Liraglutide Protects Nucleus Pulposus Cells Against High-Glucose Induced Apoptosis by
Activating PI3K/Akt/ mTOR/Caspase-3 and PI3K/Akt/GSK3β/Caspase-3 Signaling Pathways
- PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

14. Neuroprotective Role of GLP-1 Analog for Retinal Ganglion Cells via PINK1/Parkin-
Mediated Mitophagy in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. Neuroprotective effects of liraglutide against inflammation through the AMPK/NF-κB
pathway in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Long-term liraglutide ameliorates nigrostriatal impairment via regulating AMPK/PGC-1a
signaling in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. Liraglutide Treatment Ameliorates Neurotoxicity Induced by Stable Silencing of Pin1 -
PMC [pmc.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. Frontiers | The GLP-1 receptor agonist liraglutide inhibits necroptosis and
neuroinflammation in a mouse model of Parkinson’s disease with diabetes co-morbidity
[frontiersin.org]

22. researchgate.net [researchgate.net]

23. Brain Tissue Samples and Mitochondrial extracts Samples Western Blot [protocols.io]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2021.697440/full
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2021.697440/full
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2021.697440/full
https://pubmed.ncbi.nlm.nih.gov/27240461/
https://pubmed.ncbi.nlm.nih.gov/27240461/
https://karger.com/cpb/article/36/6/2366/72997/The-Neuroprotective-Effect-of-Liraglutide-is
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2023.1136070/full
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2023.1136070/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10267480/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10267480/
https://www.spandidos-publications.com/10.3892/etm.2022.11366
https://pmc.ncbi.nlm.nih.gov/articles/PMC7933515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7933515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7933515/
https://www.researchgate.net/figure/Effect-of-insulin-liraglutide-and-combined-drugs-on-neuronal-apoptosis-in-diabetic-mice_fig1_360527941
https://www.researchgate.net/figure/Liraglutide-protects-neurons-by-antagonizing-the-action-of-apoptosis-a-Hochest33342_fig3_303711133
https://pmc.ncbi.nlm.nih.gov/articles/PMC7928389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7928389/
https://www.researchgate.net/figure/Liraglutide-regulated-PINK1-Parkin-pathway-of-RGCs-in-diabetic-rats-A-B-Relative-PINK1_fig8_349294459
https://pubmed.ncbi.nlm.nih.gov/34817756/
https://pubmed.ncbi.nlm.nih.gov/34817756/
https://pubmed.ncbi.nlm.nih.gov/30826352/
https://pubmed.ncbi.nlm.nih.gov/30826352/
https://www.researchgate.net/publication/357918962_Liraglutide_Regulates_Mitochondrial_Quality_Control_System_Through_PGC-1a_in_a_Mouse_Model_of_Parkinson's_Disease
https://pmc.ncbi.nlm.nih.gov/articles/PMC6829573/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6829573/
https://www.researchgate.net/figure/Schematic-diagram-of-experimental-design-Acute-MPTP-PD-mouse-model-was-used-with_fig1_353041270
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2025.1596506/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2025.1596506/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2025.1596506/full
https://www.researchgate.net/figure/Liraglutide-and-the-CCK-analogue-alleviated-motor-symptoms-of-MPTP-mice-A-The_fig2_359230133
https://www.protocols.io/view/brain-tissue-samples-and-mitochondrial-extracts-sa-x54v92z2ql3e/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


24. docs.abcam.com [docs.abcam.com]

25. JCI Insight - Heteroplasmic and homoplasmic m.616T>C in mitochondria tRNAPhe
promote isolated chronic kidney disease and hyperuricemia [insight.jci.org]

26. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence,
Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of
age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

27. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse
Model of Parkinson’s Disease Using Convolutional Neural Networks - PMC
[pmc.ncbi.nlm.nih.gov]

28. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections
[protocols.io]

29. Immunohistochemistry (IHC) protocol [hellobio.com]

30. parkinsonsroadmap.org [parkinsonsroadmap.org]

31. clyte.tech [clyte.tech]

32. TUNEL Staining: Determination of Neuronal Apoptosis [bio-protocol.org]

33. antbioinc.com [antbioinc.com]

34. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-
bioarray.com]

35. Neuronal apoptosis studied by a sequential TUNEL technique: a method for tract-tracing
- PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Liraglutide Acetate and Its Effects on Neuronal
Mitochondrial Function: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15571481#liraglutide-acetate-effects-on-
mitochondrial-function-in-neurons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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